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molecular formula C13H15NO2 B3285250 4-(Piperidine-1-carbonyl)benzaldehyde CAS No. 80020-14-0

4-(Piperidine-1-carbonyl)benzaldehyde

Cat. No. B3285250
M. Wt: 217.26 g/mol
InChI Key: UITGRKOJUBJCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05650409

Procedure details

Synthesis of these compounds was begun by suspending 4-carboxybenzaldehyde (34.5 mmol) in 50 mL CH2Cl2, adding 5 mL triethylamine and, after 5 minutes, 4.25 mL pivaloyl chloride. After 1.5 hours, 3.42 mL piperidine was added to the stirred reaction and, after 2 hours, the solution was diluted with ether and washed two times with 5% NaHCO3, three times with dilute HCl, and finally a saturated solution of NaCl. The organic solution was dried over Na2SO4 and the solvents were removed on a rotary evaporator to yield 7.38 g of 1-(4'-formylbenzoyl)piperidine.
Quantity
34.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Three
Quantity
3.42 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[NH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1>C(Cl)Cl.CCOCC>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([N:26]2[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]2)=[O:3])=[CH:5][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
34.5 mmol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.25 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
3.42 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of these compounds
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
washed two times with 5% NaHCO3, three times with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)N2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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